molecular formula C19H20BClO4 B6328086 Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate CAS No. 2096994-72-6

Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B6328086
CAS No.: 2096994-72-6
M. Wt: 358.6 g/mol
InChI Key: OHMFPXFNHDKTHE-UHFFFAOYSA-N
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Description

Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a complex organic compound that features a benzyl ester group, a chlorinated aromatic ring, and a boron-containing dioxaborinane moiety

Properties

IUPAC Name

benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BClO4/c1-19(2)12-24-20(25-13-19)15-8-9-17(21)16(10-15)18(22)23-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMFPXFNHDKTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate typically involves multiple steps. One common method includes the reaction of 2-chloro-5-bromobenzoic acid with benzyl alcohol in the presence of a coupling agent to form the benzyl ester. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst to introduce the dioxaborinane group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

    Cross-Coupling Reactions: The boron-containing dioxaborinane moiety makes it suitable for Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Major Products

    Substitution Reactions: Products include various substituted benzyl esters.

    Cross-Coupling Reactions: Products include biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Research into its use in the synthesis of pharmaceutical intermediates.

    Industry: Application in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate in cross-coupling reactions involves the formation of a palladium complex with the boron moiety. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura reactions.

    Benzyl 2-chloro-5-bromobenzoate: A precursor in the synthesis of the target compound.

    Bis(pinacolato)diboron: A common reagent in borylation reactions.

Uniqueness

Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its combination of a benzyl ester, a chlorinated aromatic ring, and a boron-containing dioxaborinane moiety. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.

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